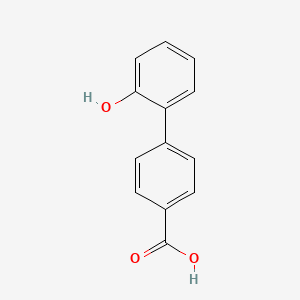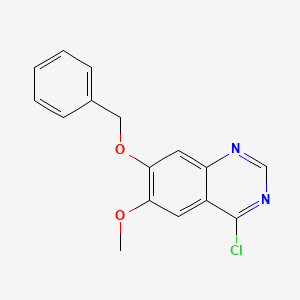
7-(苄氧基)-4-氯-6-甲氧基喹唑啉
概述
描述
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline (7-BCMQ) is a synthetic compound derived from quinazoline, a heterocyclic aromatic compound. It is a small molecule with a molecular weight of 283.7 g/mol and is soluble in water. 7-BCMQ has been studied extensively for its potential applications in scientific research, such as in cell biology, biochemistry, and pharmacology.
科学研究应用
生物活性分子设计
该化合物可作为支架或药效团部分,用于设计新型生物活性小分子 。这在药物化学领域尤为有用,因为该领域一直在不断开发新药。
抗菌应用
查尔酮衍生物可以使用该化合物合成,在医药和药物化学领域有着广泛的应用 。 它们已被证明具有抗菌活性,因此在开发新型抗生素方面具有潜在的用途 。
抗阿尔茨海默病研究
一系列 4-氨甲基-7-苄氧基-2H-色烯-2-酮,可以从该化合物衍生而来,旨在识别胆碱酯酶(乙酰-和丁酰-,AChE 和 BChE)和单胺氧化酶 B (MAO B) 的多种抑制剂,作为潜在的抗阿尔茨海默病分子 。
抗凝血活性
含有香豆素的化合物可以使用该化合物合成,已显示出多种药理活性,包括抗凝血活性 。
抗炎应用
含有香豆素的化合物也显示出抗炎作用 ,这在治疗各种炎症性疾病方面可能有用。
抗肿瘤作用
含有香豆素的化合物已证明具有抗肿瘤作用 ,表明其在癌症治疗方面具有潜在的应用价值。
作用机制
Target of Action
It is known that benzyloxy moieties can help increase egfr kinase inhibitory activity . This suggests that the compound could potentially interact with EGFR kinases, which play a crucial role in cell signaling pathways related to cell growth and survival .
Mode of Action
For instance, the bulky benzyloxy moiety has been found to increase EGFR kinase inhibitory activity . This suggests that the compound could potentially inhibit EGFR kinases, thereby affecting cell signaling pathways related to cell growth and survival .
Biochemical Pathways
If the compound does indeed interact with egfr kinases as suggested, it could potentially affect various cell signaling pathways related to cell growth and survival .
Pharmacokinetics
One source suggests that the compound has high gi absorption and is bbb permeant . It is also suggested to be a CYP1A2 inhibitor , which could potentially affect its metabolism and hence its bioavailability.
Result of Action
If the compound does indeed inhibit egfr kinases as suggested, it could potentially affect cell signaling pathways related to cell growth and survival .
Action Environment
It is known that various environmental factors, such as ph, temperature, and the presence of other substances, can influence the action and stability of chemical compounds in general .
生化分析
Biochemical Properties
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with various enzymes, including cytochrome P450 isozymes such as CYP1A2 and CYP3A4 . These interactions are crucial as they influence the metabolic pathways and the biotransformation of other compounds. The nature of these interactions involves the binding of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. This modulation can affect the overall metabolic flux and the levels of metabolites within the cell.
Cellular Effects
The effects of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline can alter the expression of genes involved in detoxification processes by modulating the activity of transcription factors such as the aryl hydrocarbon receptor (AhR). Additionally, this compound affects cellular metabolism by influencing the activity of key metabolic enzymes, thereby altering the metabolic profile of the cell .
Molecular Mechanism
The molecular mechanism of action of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline involves its interaction with specific biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and receptors, leading to changes in their activity. For example, 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline can inhibit the activity of cytochrome P450 enzymes by binding to their heme groups, thereby preventing the metabolism of substrates. Additionally, this compound can activate certain receptors, leading to downstream signaling events that alter gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. In vitro studies have shown that prolonged exposure to 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline can lead to adaptive changes in cellular metabolism and gene expression, indicating its potential for long-term modulation of cellular processes .
Dosage Effects in Animal Models
The effects of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline in animal models have been studied to determine its dosage-dependent effects. Different dosages of this compound can lead to varying outcomes, with threshold effects observed at specific concentrations. At low doses, 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline may exhibit beneficial effects by modulating enzyme activities and metabolic pathways. At high doses, this compound can induce toxic or adverse effects, including hepatotoxicity and oxidative stress. These findings highlight the importance of dosage optimization in the application of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline in biochemical research .
Metabolic Pathways
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. This compound can be metabolized by CYP1A2 and CYP3A4, leading to the formation of metabolites that can further participate in biochemical reactions. The involvement of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline in these pathways can affect the overall metabolic flux and the levels of key metabolites within the cell. Additionally, this compound can influence the activity of other enzymes and cofactors, thereby modulating the metabolic network .
Transport and Distribution
The transport and distribution of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes by solute carriers and ATP-binding cassette transporters, facilitating its distribution to various cellular compartments. Once inside the cell, 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline can interact with binding proteins that influence its localization and accumulation. These interactions are crucial for the compound’s bioavailability and its ability to exert its biochemical effects .
属性
IUPAC Name |
4-chloro-6-methoxy-7-phenylmethoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-14-7-12-13(18-10-19-16(12)17)8-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGIYCBNJBHZSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443221 | |
| Record name | 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162364-72-9 | |
| Record name | 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(BENZYLOXY)-4-CHLORO-6-METHOXYQUINAZOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

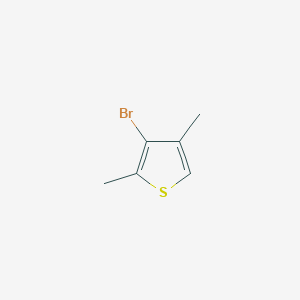

![5-Bromobenzo[D]oxazole-2-thiol](/img/structure/B1278564.png)
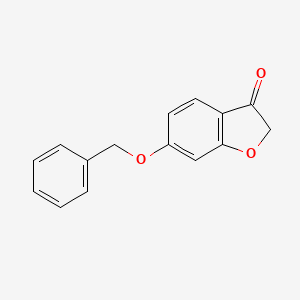
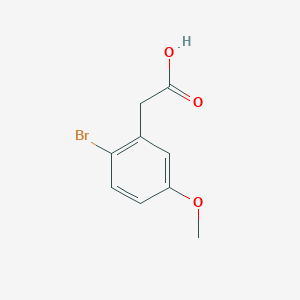



![tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B1278577.png)
![N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B1278578.png)
